N~3~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide
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Overview
Description
N~3~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 1,3,4-thiadiazole ring, a piperidine ring, and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Thiadiazole Ring: The starting material, 4-chlorobenzylamine, undergoes cyclization with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride to form the 1,3,4-thiadiazole ring.
Introduction of the Piperidine Ring: The thiadiazole intermediate is then reacted with N,N-dimethylpiperidine-1,3-dicarboxylic acid anhydride under basic conditions to introduce the piperidine ring.
Final Coupling: The final step involves coupling the chlorobenzyl group with the piperidine-thiadiazole intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N~3~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced piperidine-thiadiazole derivatives.
Substitution: Substituted chlorobenzyl derivatives.
Scientific Research Applications
N~3~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to inhibit various biological targets.
Agrochemicals: The compound shows promise as an insecticide and fungicide, providing protection against pests and fungal infections in crops.
Biological Studies: It is used in studies to understand the mechanism of action of thiadiazole derivatives and their interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N3-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes involved in essential biological pathways, such as DNA synthesis and cell division. The thiadiazole ring interacts with the active site of the target enzyme, leading to inhibition of its activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide
Uniqueness
N~3~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is unique due to its specific combination of a thiadiazole ring, a piperidine ring, and a chlorobenzyl group This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds
Properties
Molecular Formula |
C18H22ClN5O2S |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
3-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
InChI |
InChI=1S/C18H22ClN5O2S/c1-23(2)18(26)24-9-3-4-13(11-24)16(25)20-17-22-21-15(27-17)10-12-5-7-14(19)8-6-12/h5-8,13H,3-4,9-11H2,1-2H3,(H,20,22,25) |
InChI Key |
ZCPZMIRBUBAPKL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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